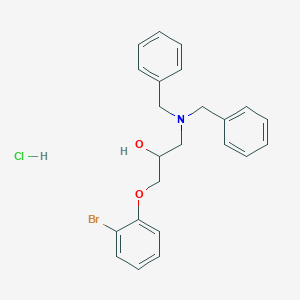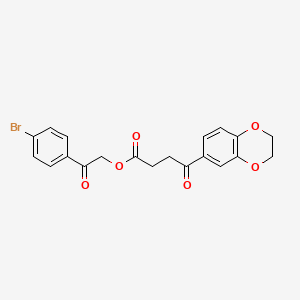![molecular formula C17H25NO5 B3977687 methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate](/img/structure/B3977687.png)
methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate typically involves the acylation of leucine with 3,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Thiol or amine-substituted derivatives.
科学研究应用
Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
N-Acetyl-L-leucine: A leucine derivative with acetylation at the amino group.
Uniqueness
Methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate is unique due to the combination of the phenylacetyl group and the leucine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-11(2)8-13(17(20)23-5)18-16(19)10-12-6-7-14(21-3)15(9-12)22-4/h6-7,9,11,13H,8,10H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWAOFICSMGHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-ethoxy-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B3977612.png)
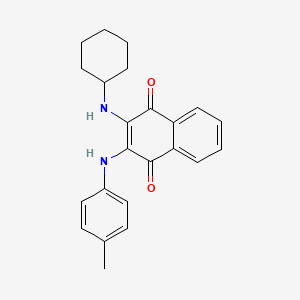
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B3977626.png)
![2-({[2-hydroxy-3-(4-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3977630.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977631.png)
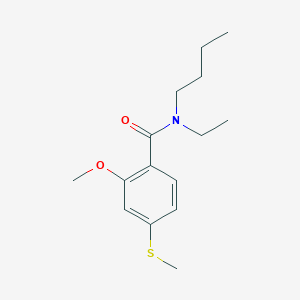
![1-[2-(4-bromophenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977648.png)
![4-(2-methoxypyridin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B3977655.png)
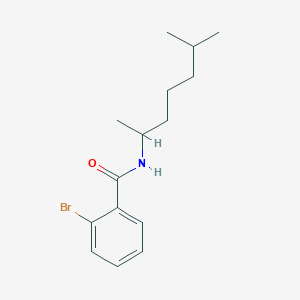
![4-[bis(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenyl-2-butyn-1-ol hydrochloride](/img/structure/B3977670.png)
![3-PHENYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE](/img/structure/B3977678.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3977689.png)
